molecular formula C19H10FN5 B15198202 1-Amino-3-(4-fluoro-phenyl)-benzo[4,5]imidazo[1,2-a]pyridine-2,4-dicarbonitrile

1-Amino-3-(4-fluoro-phenyl)-benzo[4,5]imidazo[1,2-a]pyridine-2,4-dicarbonitrile

Cat. No.: B15198202
M. Wt: 327.3 g/mol
InChI Key: XXKPSWDJOOCQIF-UHFFFAOYSA-N
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Description

1-Amino-3-(4-fluoro-phenyl)-benzo[4,5]imidazo[1,2-a]pyridine-2,4-dicarbonitrile is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis This compound is characterized by its unique structure, which includes a benzoimidazo[1,2-a]pyridine core, a fluorophenyl group, and two nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(4-fluoro-phenyl)-benzo[4,5]imidazo[1,2-a]pyridine-2,4-dicarbonitrile typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach is the use of a one-pot, three-component reaction involving an aldehyde, nitroalkane, and 2-aminopyridine in the presence of a catalyst such as iron . Another method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that prioritize yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(4-fluoro-phenyl)-benzo[4,5]imidazo[1,2-a]pyridine-2,4-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Metal-free oxidants or transition metal catalysts.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Mechanism of Action

The mechanism of action of 1-Amino-3-(4-fluoro-phenyl)-benzo[4,5]imidazo[1,2-a]pyridine-2,4-dicarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific active sites, leading to inhibition or modulation of biological pathways. For example, it may act as an inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation processes .

Properties

Molecular Formula

C19H10FN5

Molecular Weight

327.3 g/mol

IUPAC Name

1-amino-3-(4-fluorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile

InChI

InChI=1S/C19H10FN5/c20-12-7-5-11(6-8-12)17-13(9-21)18(23)25-16-4-2-1-3-15(16)24-19(25)14(17)10-22/h1-8H,23H2

InChI Key

XXKPSWDJOOCQIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=C(C(=C3C#N)C4=CC=C(C=C4)F)C#N)N

Origin of Product

United States

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